molecular formula C6H8N2O2 B3351567 3,6-Pyridazinedimethanol CAS No. 37444-30-7

3,6-Pyridazinedimethanol

Cat. No. B3351567
CAS RN: 37444-30-7
M. Wt: 140.14 g/mol
InChI Key: PFVVNVIRRYQZLM-UHFFFAOYSA-N
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Description

3,6-Pyridazinedimethanol is a chemical compound that falls under the category of 3,6-pyridazinediones . These compounds have been used in various fields of organic synthesis, medicinal chemistry, and chemical biology . They have been used as intermediates in the synthesis of insecticides, acaricides, and ectoparasiticides .


Synthesis Analysis

The synthesis of 3,6-pyridazinediones involves several steps, including the use of multi-component reactions and the site-selective modification of cysteines and disulfides . The reaction of 1,2-dihydro-3,6-dioxo-4-alkylpyridazines with electrophiles is also a part of the synthesis process .


Molecular Structure Analysis

The 3,6-pyridazinedione scaffold comprises an unsaturated 6-membered heterocycle containing a hydrazine, a carbon–carbon double bond, and carbonyl functional groups . More detailed structural analysis can be performed using tools like MolView .


Chemical Reactions Analysis

3,6-Pyridazinediones have been used in various chemical reactions. They have found application in organic synthesis and chemical biology for developing drug-like compounds . They have also been used in multi-component reactions .

Safety And Hazards

While the specific safety and hazards information for 3,6-Pyridazinedimethanol was not retrieved, it’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

[6-(hydroxymethyl)pyridazin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-1-2-6(4-10)8-7-5/h1-2,9-10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVVNVIRRYQZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570887
Record name (Pyridazine-3,6-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Pyridazinedimethanol

CAS RN

37444-30-7
Record name (Pyridazine-3,6-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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